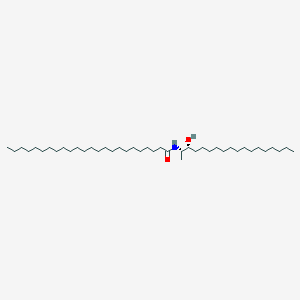

![molecular formula C57H108O6 B3026058 [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B3026058.png)

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate

Übersicht

Beschreibung

1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol that contains arachidic acid, oleic acid, and palmitic acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound is found in various plant oils, including poppy seed, hazelnut, maize, olive, yellow melon, and date seed oils . It is also present in butterfat .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin kann durch Veresterungsreaktionen von Glycerin mit den entsprechenden Fettsäuren (Arachidonsäure, Ölsäure und Palmitinsäure) synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin beinhaltet die Extraktion der Verbindung aus natürlichen Quellen, wie z. B. Pflanzenölen und Butterfett. Der Extraktionsprozess umfasst Schritte wie Lösungsmittelextraktion, Reinigung und Kristallisation, um die reine Verbindung zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen: 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Hydroperoxide und andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Doppelbindungen im Ölsäureanteil in Einfachbindungen umwandeln.

Hydrolyse: Die Hydrolyse der Esterbindungen in der Verbindung ergibt Glycerin und die entsprechenden Fettsäuren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.

Hydrolyse: Saure oder basische Bedingungen unter Verwendung von Salzsäure oder Natriumhydroxid.

Hauptprodukte:

Oxidation: Hydroperoxide, Aldehyde und Ketone.

Reduktion: Gesättigte Triacylglycerine.

Hydrolyse: Glycerin, Arachidonsäure, Ölsäure und Palmitinsäure.

Wissenschaftliche Forschungsanwendungen

1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Standard in der Lipidanalyse und Chromatographie verwendet.

Biologie: Wird auf seine Rolle im Lipidstoffwechsel und in der Lipidlagerung untersucht.

Medizin: Wird auf seine potenziellen Auswirkungen auf die Lebergesundheit und Stoffwechselstörungen untersucht.

Industrie: Wird bei der Formulierung von Kosmetika und Nahrungsergänzungsmitteln eingesetzt

Wirkmechanismus

Der Wirkmechanismus von 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin beinhaltet seine Einlagerung in Lipidtröpfchen und Zellmembranen. Es beeinflusst den Lipidstoffwechsel, indem es mit Enzymen interagiert, die an der Lipidsynthese und dem Lipidabbau beteiligt sind. Die Auswirkungen der Verbindung auf die Lebergesundheit werden durch ihre Auswirkungen auf die Lipidlagerungs- und Mobilisierungspfade vermittelt .

Ähnliche Verbindungen:

- 1-Arachidoyl-2-Palmitoyl-3-Oleoyl-rac-Glycerin

- 1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-Glycerin

- 1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-Glycerin

Vergleich: 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-Glycerin ist aufgrund seiner spezifischen Kombination von Fettsäuren einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Im Vergleich zu anderen ähnlichen Triacylglycerinen weist es ein einzigartiges Schmelzverhalten, eine einzigartige Löslichkeit und ein einzigartiges Reaktionsverhalten auf .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert the double bonds in the oleic acid moiety to single bonds.

Hydrolysis: Hydrolysis of the ester bonds in the compound yields glycerol and the respective fatty acids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated triacylglycerols.

Hydrolysis: Glycerol, arachidic acid, oleic acid, and palmitic acid.

Wissenschaftliche Forschungsanwendungen

1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol has several scientific research applications:

Chemistry: Used as a standard in lipid analysis and chromatography.

Biology: Studied for its role in lipid metabolism and storage.

Medicine: Investigated for its potential effects on liver health and metabolic disorders.

Industry: Utilized in the formulation of cosmetics and nutritional supplements

Wirkmechanismus

The mechanism of action of 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol involves its incorporation into lipid droplets and cellular membranes. It influences lipid metabolism by interacting with enzymes involved in lipid synthesis and degradation. The compound’s effects on liver health are mediated through its impact on lipid storage and mobilization pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-Arachidoyl-2-Palmitoyl-3-Oleoyl-rac-glycerol

- 1-Palmitoyl-2-Oleoyl-3-Linoleoyl-rac-glycerol

- 1-Palmitoyl-2-Arachidoyl-3-Oleoyl-rac-glycerol

Comparison: 1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. Compared to other similar triacylglycerols, it has a unique melting point, solubility, and reactivity profile .

Eigenschaften

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h26,29,54H,4-25,27-28,30-53H2,1-3H3/b29-26- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYRFUPKVVPAH-WCTVFOPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H108O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)